

A Technical Guide to Commercial Propiconazole-d7 for Researchers

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Compound of Interest

Compound Name: *Propiconazole-d7*

Cat. No.: *B8136537*

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This technical guide provides a comprehensive overview of commercially available **Propiconazole-d7**, a deuterated internal standard essential for the accurate quantification of the fungicide Propiconazole in various matrices. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require reliable sources and methodologies for their studies.

Propiconazole-d7 is a stable, isotopically labeled analog of Propiconazole, widely used in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its use as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses. This guide details the commercial suppliers of **Propiconazole-d7**, presents key technical data in a comparative format, and outlines a general experimental protocol for its application.

Commercial Suppliers of Propiconazole-d7

The following table summarizes the key information for commercially available **Propiconazole-d7** from various suppliers. This allows for a quick comparison of product specifications to meet specific research needs.

Supplier	Catalog Number	Purity	Available Quantities
LGC Standards	TRC-P770102-10MG	Not specified	10 mg
Cayman Chemical	18854	≥99% deuterated forms (d1-d7)	1 mg, 5 mg
Axios Research	AR-P03074	Not specified	Not specified
CDN Isotopes	D-7816	98 atom % D	5 mg, 10 mg
MedchemExpress	HY-113543S	Not specified	Not specified

Experimental Protocol: Quantification of Propiconazole using Propiconazole-d7 by LC-MS/MS

This section outlines a general procedure for the analysis of Propiconazole in a given matrix using **Propiconazole-d7** as an internal standard. The protocol is a composite of established methods and should be optimized for specific matrices and instrumentation.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add a known amount of **Propiconazole-d7** internal standard solution.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate).

- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO_4).
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 5 minutes.
 - The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Propiconazole and **Propiconazole-d7**.
 - Propiconazole: e.g., Q1: 342.1 -> Q3: 159.1
 - **Propiconazole-d7**: e.g., Q1: 349.1 -> Q3: 166.1

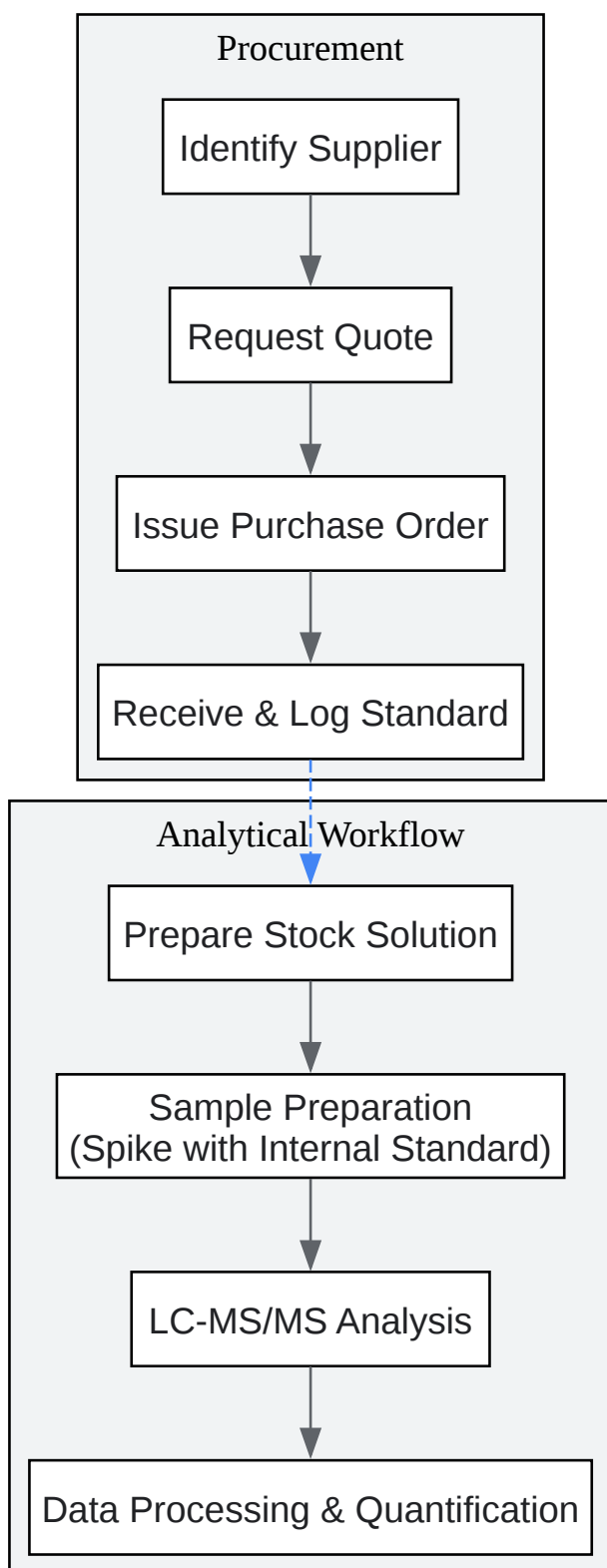
- Optimize other parameters such as collision energy and declustering potential for the specific instrument.

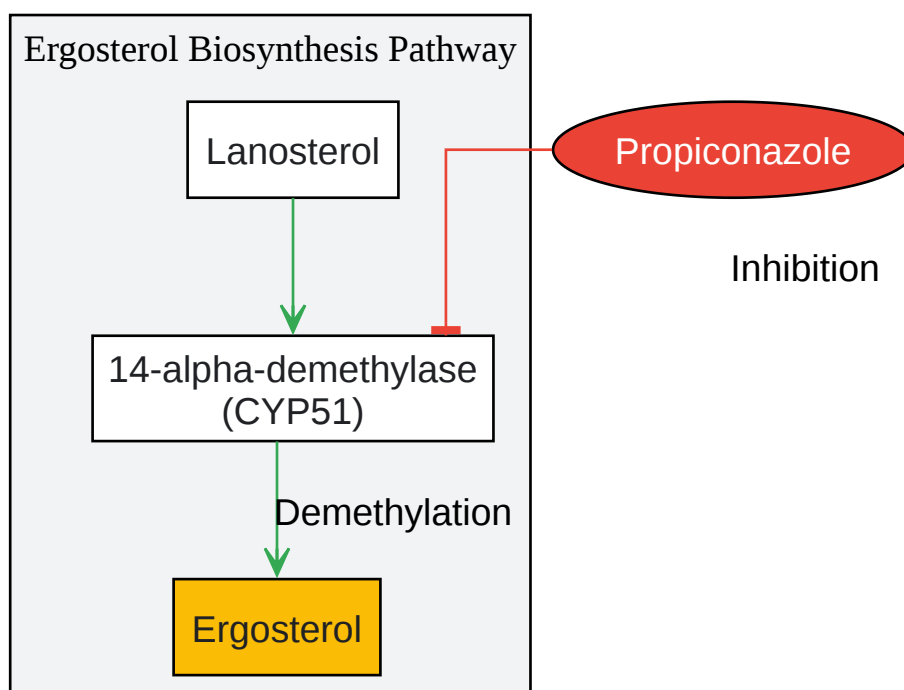
Quantification

- Construct a calibration curve by plotting the ratio of the peak area of Propiconazole to the peak area of **Propiconazole-d7** against the concentration of Propiconazole standards.
- The concentration of Propiconazole in the samples is then determined from this calibration curve.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate key processes related to the use of **Propiconazole-d7**.





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